1-Benzofuran-5-carbonyl chloride
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Overview
Description
1-Benzofuran-5-carbonyl chloride is an organic compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Benzofuran-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-benzofuran-5-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C9H6O3} + \text{SOCl2} \rightarrow \text{C9H5ClO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-benzofuran-5-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 1-benzofuran-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium is often employed.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxaldehydes: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Mechanism of Action
The mechanism of action of 1-benzofuran-5-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific acyl derivative formed. For example, acyl derivatives of this compound may inhibit enzymes or interact with receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Benzofuran-2-carbonyl chloride
- 1-Benzofuran-3-carbonyl chloride
- 1-Benzofuran-4-carbonyl chloride
Comparison: 1-Benzofuran-5-carbonyl chloride is unique due to its position on the benzofuran ring, which influences its reactivity and the types of derivatives it can form. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in organic synthesis and drug development .
Properties
IUPAC Name |
1-benzofuran-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLITELPDNDMFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379939 |
Source
|
Record name | 1-benzofuran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56540-70-6 |
Source
|
Record name | 1-benzofuran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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